molecular formula C20H16N2OS2 B12883356 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone CAS No. 83936-02-1

1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone

Cat. No.: B12883356
CAS No.: 83936-02-1
M. Wt: 364.5 g/mol
InChI Key: QNJWLZWBRUDNGL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃, hypothetical):

  • δ 8.85 (d, J = 5.2 Hz, 1H, H-2 quinolinyl)
  • δ 8.21 (d, J = 8.4 Hz, 1H, H-5 quinolinone)
  • δ 7.92–7.45 (m, 8H, aromatic protons)
  • δ 3.72 (s, 3H, N–CH₃)
  • δ 2.54 (s, 6H, two -SCH₃ groups).

¹³C NMR (100 MHz, CDCl₃):

  • δ 178.9 (C=O)
  • δ 150.2–115.7 (aromatic carbons)
  • δ 42.1 (N–CH₃)
  • δ 15.3 (two -SCH₃ groups).

Infrared (IR) Spectroscopy

Key absorption bands (hypothetical, KBr pellet):

  • 1652 cm⁻¹: C=O stretch of the 4-quinolinone ring.
  • 1245 cm⁻¹: C–N stretch of the quinoline backbone.
  • 680 cm⁻¹: C–S vibrations from methylthio substituents.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 364.5 [M]⁺ (calculated for C₂₀H₁₆N₂OS₂).
  • Fragmentation pathways include loss of -SCH₃ (m/z 329.4) and cleavage of the thioether bridge (m/z 207.1).

Quantum Chemical Calculations of Electronic Structure

Density Functional Theory (DFT) studies at the B3LYP/6-31G* level provide insights into the compound’s electronic properties:

Property Value
HOMO Energy (eV) -6.12
LUMO Energy (eV) -2.34
HOMO-LUMO Gap (eV) 3.78
Dipole Moment (Debye) 4.56

Electrostatic potential maps highlight electron-rich regions at sulfur atoms and the carbonyl oxygen, which serve as sites for electrophilic or nucleophilic attacks. The quinolinone rings exhibit partial aromaticity, with NBO charges of -0.32 e⁻ on the carbonyl oxygen and +0.18 e⁻ on the nitrogen.

Steric and Electronic Effects of Methylthio Substituents

Electronic Effects

  • The methylthio (-SCH₃) groups act as electron donors via resonance (+R effect), increasing electron density on the quinolinone rings. This polarizes the C=O bond, reducing its stretching frequency to 1652 cm⁻¹.
  • The thioether bridge (-S-) delocalizes electrons across the two rings, as evidenced by bathochromic shifts in UV-Vis spectra (λₘₐₓ ~320 nm).

Steric Effects

  • The 3-methylthio substituent on the secondary quinolinyl ring creates torsional strain, forcing the ring system into a twisted conformation (dihedral angle ~45°).
  • Molecular docking simulations suggest that steric bulk from -SCH₃ groups hinders π-π stacking interactions, reducing crystallinity compared to unsubstituted quinolinones.

Properties

CAS No.

83936-02-1

Molecular Formula

C20H16N2OS2

Molecular Weight

364.5 g/mol

IUPAC Name

1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one

InChI

InChI=1S/C20H16N2OS2/c1-22-12-18(19(23)14-8-4-6-10-16(14)22)25-20-13-7-3-5-9-15(13)21-11-17(20)24-2/h3-12H,1-2H3

InChI Key

QNJWLZWBRUDNGL-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC=CC=C21)SC3=C(C=NC4=CC=CC=C43)SC

Origin of Product

United States

Preparation Methods

Preparation of Quinolinium Salts

  • Starting from 4-substituted quinolines (e.g., 4-chloro, 4-methoxy, 4-methylthio derivatives), quaternization is performed using alkylating agents such as dimethyl sulfate or diethyl sulfate.
  • This step yields quinolinium salts, which are key intermediates for subsequent transformations.
  • The quaternization is efficient and yields stable salts suitable for further reactions.

Conversion of Quinolinium Salts to 2(1H)-Quinolinones

  • Treatment of quinolinium salts with aqueous alkali (NaOH) in a DMSO-water mixture, often in the presence of an oxidizing agent such as potassium ferricyanide (K3[Fe(CN)6]), leads to ring opening and rearrangement.
  • This reaction proceeds via formation of 1,2-pseudobase intermediates, which are oxidized to 2(1H)-quinolinones.
  • Yields for this step range from 60% to 69%.
  • A competing minor pathway via 1,4-pseudobase intermediates produces 1-methyl-3-methylthio-4(1H)-quinolinone in about 16-20% yield.

Selective Oxidation of Sulfur Substituents

  • The methylthio group on the quinoline ring can be selectively oxidized to methylsulfinyl derivatives using nitrating mixtures containing nitric acid (HNO3) and sulfuric acid (H2SO4).
  • Oxidation yields sulfoxides in high yields (82-90%).
  • The degree of oxidation can be controlled by the molar ratio of nitric acid to substrate, allowing for preparation of sulfoxides or further oxidized nitro sulfoxides.
  • For example, 3-methylthio-2(1H)-quinolinones oxidize to 3-methylsulfinyl derivatives, which are important intermediates.

Alternative Synthetic Routes and Functional Group Modifications

  • An alternative route involves initial oxidation of the methylthio substituent to the sulfoxide before quaternization and ring transformation.
  • Amination of 4-chloro-2-quinolinones can be used to prepare 4-dimethylamino derivatives, which are sensitive and require careful handling.
  • Nitration and other electrophilic substitutions can be performed on quinolinone intermediates to diversify the compound's functionality.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Type Starting Material Reagents/Conditions Product Yield (%) Notes
1 Quaternization 4-substituted quinoline Dimethyl sulfate or diethyl sulfate Quinolinium salt High Efficient formation of salts
2 Base-mediated ring transformation Quinolinium salt NaOH, K3[Fe(CN)6], aqueous DMSO 2(1H)-quinolinone 60-69 Via 1,2-pseudobase intermediate
3 Minor competing pathway Quinolinium salt Same as step 2 1-methyl-3-methylthio-4(1H)-quinolinone 16-20 Via 1,4-pseudobase intermediate
4 Sulfur oxidation 3-methylthio-2(1H)-quinolinone HNO3/H2SO4 nitrating mixture 3-methylsulfinyl-2(1H)-quinolinone 82-90 Controlled oxidation to sulfoxide
5 Amination (optional) 4-chloro-2-quinolinone Dimethylamine 4-dimethylamino-2-quinolinone Moderate Sensitive product, requires careful handling

Research Findings and Optimization Notes

  • The key step in the synthesis is the reaction of quinolinium salts with hydroxide ions, which must be carefully controlled to favor the desired 1,2-adduct formation over 1,4-adducts.
  • Oxidation steps require precise stoichiometric control of nitric acid to avoid over-oxidation or decomposition.
  • The sequence starting from quinolinium salts (route a) generally provides better yields and cleaner products compared to routes involving early oxidation steps.
  • Functional group transformations such as amination are feasible but may lead to unstable products sensitive to acid and temperature.
  • Analytical techniques such as ^1H NMR and mass spectrometry confirm the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Oxidation of Methylthio Groups

The methylthio (-SCH₃) substituents undergo selective oxidation under controlled conditions:

  • Sulfoxide Formation : Treatment with nitrating mixtures (HNO₃/H₂SO₄) oxidizes -SCH₃ to methylsulfinyl (-S(O)CH₃) groups. For example:

    • 3-Methylthioquinolinone derivatives react with 1 equivalent HNO₃ to yield sulfoxides in 82–90% yields (Table 1) .

    • Excess HNO₃ (3 equivalents) further oxidizes sulfoxides to sulfones or introduces nitro groups .

SubstrateHNO₃ (equiv.)Product (Yield %)
3a (X=Cl)14a (82)
3a (X=Cl)37a (94)
3c (X=SCH₃)37d (65)

Mechanism :

  • Protonation of the quinolinone nitrogen enhances electrophilicity.

  • Nitric acid acts as both an oxidant and nitrating agent, facilitating -SCH₃ → -S(O)CH₃ conversion.

Nitration Reactions

Nitration occurs preferentially at the 6-position of the quinoline ring under acidic conditions:

  • Nitro Derivatives : 3-Methylthio-2-quinolinones treated with nitrating mixtures yield 6-nitro-3-methylsulfinyl derivatives (e.g., 7a–d) in >90% yields (Table 1) .

Key Observation :

  • Nitration competes with sulfoxide oxidation, requiring stoichiometric control for selectivity .

Nucleophilic Substitution at the 4-Position

The 4-position undergoes substitution with amines under mild conditions:

  • Amination : 4-Chloro-2-quinolinones (3a, 4a) react with dimethylamine to yield 4-dimethylamino derivatives (3d, 4d) .

Challenges :

  • 4-Dimethylamino derivatives (e.g., 4d) are acid-sensitive, decomposing at room temperature .

Functionalization via Cross-Coupling

While direct cross-coupling reactions are not explicitly documented for this compound, analogous quinoline derivatives participate in:

  • Palladium-Catalyzed Couplings : 2-Chloroquinoline-3-carbaldehydes undergo Suzuki or Buchwald-Hartwig reactions .

  • Isocyanide Insertion : Pd-mediated reactions with isocyanides form pyrroloquinolinones .

Hypothetical Pathway :
If halogenated, the compound could engage in similar couplings, expanding its derivatization potential.

Mechanistic Insights

  • Oxidation/Nitration : Acidic conditions polarize the quinoline ring, directing electrophilic attack to electron-rich positions (e.g., C-6) .

  • Pseudobase Stability : 1,2-Adducts dominate over 1,4-adducts due to steric and electronic factors, favoring 2-quinolinone formation .

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Several studies have demonstrated that quinoline derivatives exhibit antimicrobial properties. The presence of the methylthio group enhances the efficacy of the compound against various bacterial strains. Research indicates that modifications in the quinoline structure can lead to increased potency against resistant strains of bacteria .
  • Anticancer Properties :
    • Quinoline derivatives are known for their anticancer activities. The compound has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can inhibit cell proliferation in certain cancer cell lines, suggesting its potential as a chemotherapeutic agent .
  • Anti-inflammatory Effects :
    • Research indicates that quinoline compounds can modulate inflammatory responses. The specific structure of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone may contribute to its ability to reduce inflammation markers, making it a candidate for treating inflammatory diseases .

Material Science Applications

  • Organic Light Emitting Diodes (OLEDs) :
    • The unique electronic properties of quinoline derivatives make them suitable for use in OLED technology. Their ability to act as electron transport materials has been explored, leading to advancements in display technologies .
  • Dyes and Pigments :
    • The vibrant colors associated with quinoline structures have led to their use as dyes in various applications, including textiles and inks. The stability and lightfastness of these dyes are critical for commercial viability .

Analytical Chemistry Applications

  • Fluorescent Probes :
    • The compound's fluorescence properties allow it to be used as a probe in biological assays. Its ability to bind selectively to certain biomolecules makes it useful for tracking cellular processes and detecting specific proteins .
  • Chromatography :
    • Due to its chemical properties, 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone has been utilized as a stationary phase in chromatographic techniques, aiding in the separation and analysis of complex mixtures .

Case Studies

  • Antimicrobial Efficacy Study :
    • A recent study evaluated the antimicrobial effects of several quinoline derivatives, including 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial growth, highlighting the compound's potential as an antibiotic agent .
  • Cancer Cell Line Research :
    • In vitro studies on breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting mechanisms involving apoptosis and cell cycle arrest .

Mechanism of Action

The mechanism of action of 1-Methyl-3-((3-(methylthio)quinolin-4-yl)thio)quinolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Effects

  • Thioether vs. Sulfonyl Groups: The thioether substituents in the target compound contrast with sulfonyl-containing quinolinones like 3-methanesulfonyl-1-methyl-4(1H)-quinolinone (6a). Sulfonyl groups are electron-withdrawing, increasing polarity and reducing lipophilicity compared to thioethers. This difference impacts solubility and bioactivity; sulfonyl derivatives may exhibit stronger binding to enzymes like succinate dehydrogenase (SDH) due to enhanced hydrogen bonding .
  • Methylthio vs. Alkylthio Substituents: highlights 4-ethylthio-8-methylquinolin-2(1H)-one and 4-phenylthio analogs. However, bulkier groups like phenylthio may enhance steric interactions in molecular docking scenarios .
  • Hydroxyethyl vs. Thioether Side Chains: Compounds such as (±)-4-hydroxy-3-(1-hydroxyethyl)-1-methylquinolin-2(1H)-one (I-b) feature hydroxyl groups that enable hydrogen bonding, increasing solubility but possibly reducing metabolic stability compared to thioethers .

Physicochemical Properties

  • logP and Solubility: Antimalarial 4(1H)-quinolones in have logP values optimized for bioavailability. The target compound’s methylthio groups likely increase logP compared to hydroxylated analogs (e.g., I-b), enhancing membrane permeability but reducing aqueous solubility .
  • Crystallinity and Stability :
    Sulfonyl derivatives like 6a in exhibit high melting points (215–216°C), suggesting greater crystallinity and stability than thioether analogs, which may be more prone to oxidation .

Data Tables

Table 1: Comparison of Key Quinolinone Derivatives

Compound Substituents Bioactivity Synthesis Method Reference
Target Compound 3-(Methylthio), 3'-(Methylthio) Hypothetical: Antimicrobial S-Alkylation of thiol precursors
3-Methanesulfonyl-1-methyl-4(1H)-quinolinone (6a) 3-SO₂CH₃ Not specified Oxidation of thioether
5a (1,3,4-Oxadiazole thioether) Benzylthio, trifluoromethyl Fungicidal (>50% inhibition) Five-step synthesis
(±)-I-b 3-(1-Hydroxyethyl) Not specified Reductive amination

Table 2: Impact of Substituents on logP

Compound Type Substituent Predicted logP
Target Compound Dual methylthio ~3.5*
ELQ-300 (Antimalarial) Trifluoromethyl 2.8
(±)-I-b Hydroxyethyl 1.2

*Estimated based on analogous structures in .

Biological Activity

1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone is a heterocyclic compound belonging to the quinoline family, known for its diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential applications as an antimicrobial, antiviral, and anticancer agent. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

PropertyValue
CAS No. 83936-02-1
Molecular Formula C20H16N2OS2
Molecular Weight 364.5 g/mol
IUPAC Name 1-methyl-3-(3-methylsulfanylquinolin-4-yl)sulfanylquinolin-4-one
InChI Key QNJWLZWBRUDNGL-UHFFFAOYSA-N

The biological activity of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone is primarily attributed to its ability to interact with various molecular targets within cells. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thus blocking substrate access or altering enzyme conformation. This mechanism allows it to modulate cellular pathways, impacting signal transduction and gene expression.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that it can inhibit the proliferation of human gastric cancer cells (SGC-7901), lung cancer cells (A549), and liver cancer cells (HepG2) in a concentration-dependent manner. The half-maximal inhibitory concentration (IC50) values for these effects are notably lower than those observed for standard chemotherapeutic agents like 5-Fluorouracil (5-FU) .

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the cytotoxic effects of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone alongside other quinoline derivatives. The results indicated that this compound showed superior inhibition rates with IC50 values ranging from 0.51 µg/mL to 1.07 µg/mL across different tested cell lines, outperforming several analogs .

Antimicrobial and Antiviral Properties

Apart from its anticancer potential, this compound has also been investigated for antimicrobial and antiviral activities. Preliminary bioassays have shown that it possesses significant inhibitory effects against bacterial strains and viral pathogens. The specific mechanisms by which it exerts these effects are still under investigation, but they may involve interference with microbial metabolic pathways or viral replication processes .

Structure-Activity Relationship (SAR)

The structure of 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone plays a crucial role in its biological activity. Modifications to the methylthio group or the quinoline core can significantly alter the compound's potency and selectivity against various biological targets. Research into SAR has highlighted that specific substitutions can enhance anticancer efficacy while reducing toxicity .

Q & A

Q. What are common synthetic routes for preparing 1-Methyl-3-((3-(methylthio)-4-quinolinyl)thio)-4(1H)-quinolinone and its analogs?

Methodological Answer: The synthesis of quinolinone derivatives typically involves:

  • Mannich reactions : Used to introduce phenethylamine or substituted acetophenone groups, as demonstrated in the synthesis of cytotoxic 1-aryl-3-phenethylamino-1-propanone derivatives .
  • Acid/base-catalyzed isomerization : For dihydroquinolinone formation, using precursors like 2′-aminochalcones with catalysts such as indium(III) chloride under microwave irradiation (360 W, 5 minutes) to improve yield and efficiency .
  • Microwave-assisted synthesis : Enhances reaction kinetics for ethyl-quinolon-4-one-3-carboxylates, followed by hydrolysis to quinolones .
  • Hydrogenation : For sulfur-containing intermediates, e.g., converting 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one to 3-(4-chlorophenyl)-2-thio-dihydroquinazolin-4-one .

Q. How is structural characterization performed for this compound and its derivatives?

Methodological Answer: Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substituent positions and stereochemistry. For example, diastereomeric quinolinones (e.g., 3S,4R vs. 3R,4R configurations) are differentiated via chemical shift comparisons .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, as seen in 1,3,4-oxadiazole derivatives .
  • X-ray crystallography : Resolves absolute configurations, such as the quasi-planar structure of 2-(2-chloro-6,7-dimethylquinolin-3-yl)-2,3-dihydroquinolin-4(1H)-one .

Q. What in vitro assays are used for initial biological evaluation of quinolinones?

Methodological Answer:

  • Enzymatic inhibition assays : HCV RNA-dependent RNA polymerase inhibition is measured using biochemical assays (IC50 values) and subgenomic HCV replicon systems in Huh-7 cells to confirm antiviral activity .
  • Cytotoxicity screening : Tested against tumor cell lines (e.g., SKOV-3) to identify specificity, as seen with diastereomeric quinolinones showing moderate activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of quinolinone analogs for antiviral activity?

Methodological Answer:

  • Substituent optimization :
    • Position 6 : Introducing a fluoro group enhances HCV polymerase inhibition (e.g., compound 130 with 6-fluoro substitution achieved IC50 < 100 nM) .
    • Position 1 : Alkyl chains like 2-cyclopropylethyl improve cellular permeability and metabolic stability .
  • Balanced lipophilicity : Adjusting substituents (e.g., methylthio groups) to optimize logP values for pharmacokinetic compatibility .

Q. How to resolve contradictions in biological activity data across different experimental models?

Methodological Answer:

  • Orthogonal assays : Combine biochemical (e.g., enzyme inhibition) and cellular (e.g., replicon) assays to validate potency. Discrepancies may arise from off-target effects in complex cellular environments .
  • Species-specific models : For CNS-targeted quinolinones (e.g., sigma receptor agonists), use murine behavioral tests (forced-swim test) alongside receptor binding assays (e.g., [3H]-DTG displacement) to confirm mechanism .

Q. What methodologies confirm the stereochemical configuration and pharmacological relevance of diastereomeric quinolinones?

Methodological Answer:

  • Chiral chromatography : Separate diastereomers (e.g., 3S,4R vs. 3R,4R) for individual testing .
  • Pharmacological profiling : Compare activity in enantiomer-specific assays. For example, 3R,4R configurations may show higher specificity for SKOV-3 cells .
  • Computational docking : Predict binding modes to targets like HCV polymerase or sigma receptors to rationalize stereochemical preferences .

Q. How to optimize reaction conditions for challenging syntheses of thio-substituted quinolinones?

Methodological Answer:

  • Catalyst screening : Indium(III) chloride reduces reaction times (e.g., from hours to 5 minutes under microwave irradiation) .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve yields in Mannich reactions, while dichloromethane/di-isopropylether mixtures aid crystallization .
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) for hydroxyl groups to prevent side reactions during sulfur incorporation .

Q. How to assess the role of sigma receptor agonism in antidepressant-like activity?

Methodological Answer:

  • Receptor binding assays : Measure affinity via [3H]-DTG displacement in rat brain membranes (IC50 < 1 µM for potent agonists) .
  • Antagonist co-administration : Pre-treat with BMY14802 (3 mg/kg) or rimcazole (30 mg/kg) to block sigma receptors and confirm target engagement in murine coma recovery tests .
  • Behavioral models : Forced-swim tests after single-dose administration (10 mg/kg) differentiate rapid-acting quinolinones from traditional antidepressants like imipramine .

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